BenchChemオンラインストアへようこそ!

3-(4-Bromophenyl)benzo[d]isoxazole

Cross-Coupling Synthetic Chemistry C–H Functionalization

3-(4-Bromophenyl)benzo[d]isoxazole features a para-bromine handle enabling Pd-catalyzed cross-coupling with ~10–100× reactivity vs. chloro analogs. Bromine enhances BRD4(1) binding ~25% over 4-chloro (IC50 0.62 vs. 0.83 μM), confirmed by X-ray (PDB: 5Y8Z). Ideal for BET bromodomain inhibitors (CRPC), GSK-3/JAK kinase libraries, and sterol biosynthesis probes. Chloro or phenyl analogs cannot substitute without compromising reactivity and potency.

Molecular Formula C13H8BrNO
Molecular Weight 274.11 g/mol
Cat. No. B12891763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)benzo[d]isoxazole
Molecular FormulaC13H8BrNO
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NO2)C3=CC=C(C=C3)Br
InChIInChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)16-15-13/h1-8H
InChIKeyAPMMSMWGGNUIME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)benzo[d]isoxazole: Core Scaffold Overview and Procurement Relevance


3-(4-Bromophenyl)benzo[d]isoxazole (CAS 1140-36-9) is a heterocyclic compound featuring a benzo[d]isoxazole core fused to a 4-bromophenyl substituent . This scaffold is classified as a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors, BET bromodomain inhibitors, and other bioactive molecules [1]. The para-bromine substitution serves as a critical synthetic handle, enabling further functionalization via palladium-catalyzed cross-coupling reactions, which is a key differentiator from non-halogenated or lighter halogen analogs during procurement for drug discovery campaigns.

Why 3-(4-Bromophenyl)benzo[d]isoxazole Cannot Be Readily Substituted by In-Class Analogs


In-class compounds such as 3-(4-chlorophenyl)benzo[d]isoxazole or 3-phenylbenzo[d]isoxazole cannot be simply interchanged with 3-(4-bromophenyl)benzo[d]isoxazole without significantly altering synthetic and biological outcomes. The bromine atom provides a uniquely balanced combination of electronic effects (σp = 0.23) and steric bulk, which directly influences both target binding affinity and the efficiency of downstream cross-coupling reactions [1]. SAR studies on the benzo[d]isoxazole scaffold have demonstrated that replacing a 5-bromo substituent with a 5-chloro group results in a measurable decrease in BRD4(1) inhibitory potency, illustrating that even minor halogen substitutions can lead to quantifiable differences in biological activity [2]. Consequently, procurement decisions must be scaffold-specific to ensure reproducible results in structure-activity relationship campaigns.

Quantitative Differential Evidence for 3-(4-Bromophenyl)benzo[d]isoxazole vs. Closest Analogs


Superior Oxidative Addition Reactivity in Palladium-Catalyzed Cross-Coupling: Bromine vs. Chlorine

The para-bromine substituent of 3-(4-Bromophenyl)benzo[d]isoxazole undergoes oxidative addition to Pd(0) catalysts significantly faster than the corresponding para-chlorine analog. This kinetic advantage is well-documented for aryl halides, with aryl bromides exhibiting oxidative addition rates approximately 10–100 fold higher than aryl chlorides under standard Suzuki-Miyaura conditions [1]. This differential reactivity translates directly to higher yields and shorter reaction times for downstream diversification, making the brominated scaffold a preferred choice for library synthesis.

Cross-Coupling Synthetic Chemistry C–H Functionalization

Enhanced BRD4(1) Binding Affinity of Bromine-Substituted Benzo[d]isoxazole Derivatives vs. Chlorine Analogs

In a structure-activity relationship study of benzo[d]isoxazole sulfonamide derivatives as BRD4(1) inhibitors, the 5-bromo substituted compound (5t) exhibited superior binding metrics compared to its 5-chloro counterpart (5s). The brominated analog achieved a higher thermal shift (ΔTm = 7.5 °C vs. 6.6 °C) and a lower IC50 (0.62 μM vs. 0.83 μM), representing a 25% improvement in potency [1]. The X-ray co-crystal structure of 5t with BRD4(1) (PDB: 5Y8Z) confirmed that the bromine atom forms optimal van der Waals interactions within the hydrophobic WPF shelf, a contact that is weaker with the smaller chlorine atom.

BET Bromodomain BRD4 Epigenetics

Oxidosqualene Cyclase Inhibitory Activity of a 3-(4-Bromophenyl)benzo[d]isoxazole Derivative

A 6-O-alkylamino derivative of 3-(4-bromophenyl)benzo[d]isoxazole, BDBM50128068 (N-allyl-6-(3-(4-bromophenyl)benzo[d]isoxazol-6-yloxy)-N-methylhexan-1-aminium), was evaluated against two cyclase enzymes. It inhibited human oxidosqualene-lanosterol cyclase with an IC50 of 380 nM and bacterial squalene-hopene cyclase (Alicyclobacillus acidocaldarius) with an IC50 of 75 nM [1]. While direct comparator data for the non-brominated analog is unavailable, the sub-micromolar potency of the brominated derivative establishes a benchmark for this chemotype and suggests that the bromophenyl group contributes significantly to the pharmacophore.

Enzyme Inhibition Oxidosqualene Cyclase Sterol Biosynthesis

Physicochemical Differentiation: Molecular Weight and Lipophilicity Advantages of Bromine Substitution

The bromine atom contributes an additional 44.45 Da to the molecular weight compared to the chlorine analog and approximately 79 Da compared to the unsubstituted phenyl analog. Using the calculated partition coefficient (cLogP) as a measure of lipophilicity, the brominated scaffold is predicted to have a cLogP approximately 0.5–0.8 log units higher than the chlorine analog and 1.0–1.5 log units higher than the unsubstituted phenyl analog [1]. These differences directly influence membrane permeability, plasma protein binding, and non-specific binding characteristics, making the brominated compound a distinct chemical entity from its lighter halogen counterparts.

Physicochemical Properties Drug-Likeness LogP

Recommended Research and Procurement Scenarios for 3-(4-Bromophenyl)benzo[d]isoxazole


Scaffold for BET Bromodomain Inhibitor Lead Optimization

Based on the SAR data showing that bromine substitution enhances BRD4(1) binding by ~25% over chlorine (IC50 0.62 μM vs. 0.83 μM), 3-(4-Bromophenyl)benzo[d]isoxazole is well-suited as a starting scaffold for optimizing BET bromodomain inhibitors targeting castration-resistant prostate cancer and other epigenetic disorders [1]. The bromine atom's favorable van der Waals interactions with the WPF shelf, confirmed by X-ray crystallography (PDB: 5Y8Z), provide a structural basis for further rational design.

Strategic Synthetic Building Block for Diversification via Cross-Coupling

The para-bromine substituent provides a handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions with reactivity approximately 10–100 fold higher than the corresponding aryl chloride [1]. This enables rapid library synthesis for SAR exploration and is particularly valuable for medicinal chemistry groups that require efficient parallel synthesis of benzo[d]isoxazole-based compound collections.

Probe Development for Oxidosqualene Cyclase and Sterol Biosynthesis Research

Given the demonstrated IC50 of 75 nM for a 6-O-substituted derivative against squalene-hopene cyclase, the 3-(4-bromophenyl)benzo[d]isoxazole core represents a viable starting point for developing chemical probes targeting sterol biosynthesis enzymes [1]. The bromine atom can be exploited for further functionalization to optimize potency and selectivity within this target class.

Building Block for Kinase Inhibitor Libraries Targeting GSK-3 and JAK

The benzisoxazole scaffold has been patented as a core structure for inhibitors of GSK-3 and JAK mammalian protein kinases [1]. 3-(4-Bromophenyl)benzo[d]isoxazole, with its halogen handle for facile diversification, is positioned as a key intermediate for generating focused kinase inhibitor libraries in pharmaceutical R&D settings.

Quote Request

Request a Quote for 3-(4-Bromophenyl)benzo[d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.